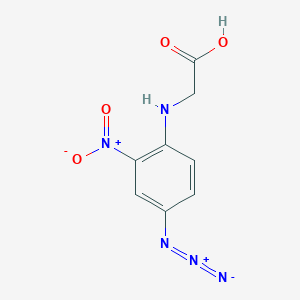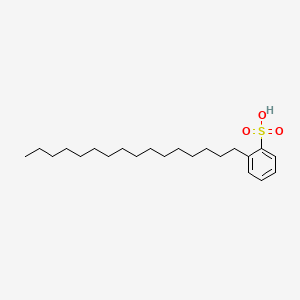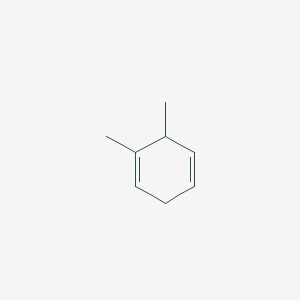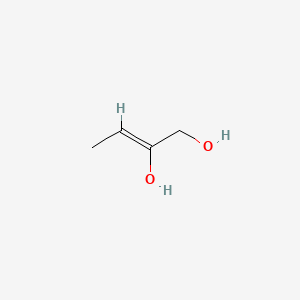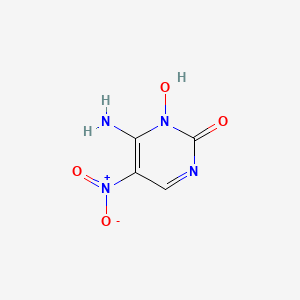![molecular formula C19H36O3 B14666722 Methyl 10-[(2S,3S)-3-hexyloxiran-2-yl]decanoate CAS No. 38520-29-5](/img/structure/B14666722.png)
Methyl 10-[(2S,3S)-3-hexyloxiran-2-yl]decanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 10-[(2S,3S)-3-hexyloxiran-2-yl]decanoate is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular ester features a complex structure with an oxirane ring, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 10-[(2S,3S)-3-hexyloxiran-2-yl]decanoate typically involves the esterification of 10-hydroxydecanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process. The oxirane ring is introduced through an epoxidation reaction, where a suitable oxidizing agent, such as m-chloroperbenzoic acid (m-CPBA), is used to convert an alkene precursor into the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 10-[(2S,3S)-3-hexyloxiran-2-yl]decanoate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to open the oxirane ring.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Substituted esters with various functional groups
Aplicaciones Científicas De Investigación
Methyl 10-[(2S,3S)-3-hexyloxiran-2-yl]decanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 10-[(2S,3S)-3-hexyloxiran-2-yl]decanoate involves its interaction with various molecular targets. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This can result in the inhibition or activation of specific enzymes and pathways, depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 10-hydroxydecanoate
- Methyl 10-oxodecanoate
- Methyl 10-[(2S,3S)-3-methyloxiran-2-yl]decanoate
Uniqueness
Methyl 10-[(2S,3S)-3-hexyloxiran-2-yl]decanoate is unique due to the presence of the oxirane ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
38520-29-5 |
|---|---|
Fórmula molecular |
C19H36O3 |
Peso molecular |
312.5 g/mol |
Nombre IUPAC |
methyl 10-[(2S,3S)-3-hexyloxiran-2-yl]decanoate |
InChI |
InChI=1S/C19H36O3/c1-3-4-5-11-14-17-18(22-17)15-12-9-7-6-8-10-13-16-19(20)21-2/h17-18H,3-16H2,1-2H3/t17-,18-/m0/s1 |
Clave InChI |
MSZLFFUXXWLIRE-ROUUACIJSA-N |
SMILES isomérico |
CCCCCC[C@H]1[C@@H](O1)CCCCCCCCCC(=O)OC |
SMILES canónico |
CCCCCCC1C(O1)CCCCCCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


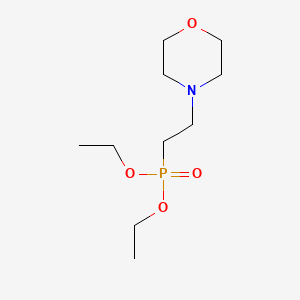


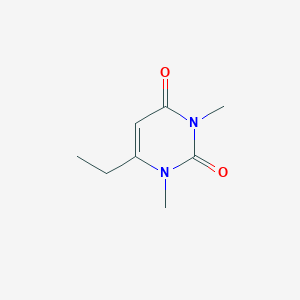
![3-[3-(Hydroxymethyl)quinoxalin-2-yl]propane-1,2-diol](/img/structure/B14666668.png)
![S-(4-methylphenyl) 2-[2-(4-methylphenyl)sulfanylcarbonylphenyl]benzenecarbothioate](/img/structure/B14666671.png)
![1,4-Benzenedicarboxamide, N,N'-bis[4-(phenylamino)phenyl]-](/img/structure/B14666688.png)
![1,5,5-Trimethyl-8-oxobicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B14666695.png)
